molecular formula C26H36Cl2N8O5 B1344603 (2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 62354-56-7

(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No. B1344603
CAS RN: 62354-56-7
M. Wt: 611.5 g/mol
InChI Key: CFOCUZJDBWPWPX-XZQQPLIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Pro-Phe-Arg-pNA is a colorimetric substrate for plasma kallikrein. Plasma kallikrein preferentially binds to and cleaves the D-Pro-Phe-Arg (PFR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of plasma kallikrein activity.

Scientific Research Applications

Relevant Research Findings

  • Phenylpropanoids from Ephedra Sinica : A study identified new compounds of phenylpropanoids, providing insight into the structural elucidation and potential bioactive properties of complex molecules (Zhang et al., 2016). This research demonstrates the techniques used for the discovery and analysis of novel compounds, which may be relevant to understanding the broader implications of the compound .

  • Pharmacological Characterization of κ-Opioid Receptor Antagonists : Another study focused on the pharmacological characterization of novel compounds targeting opioid receptors (Grimwood et al., 2011). Although it does not specifically mention the compound you're interested in, it showcases the process of identifying and characterizing new drug candidates, including their potential therapeutic applications.

  • Synthesis and Antioxidant Activity of Pyrrolidine Derivatives : Research into the synthesis and antioxidant activity of novel pyrrolidine derivatives highlights the methods used to synthesize and evaluate the biological activities of new chemical entities (Tumosienė et al., 2019). This could provide a template for how the compound might be studied for its own unique properties.

properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOCUZJDBWPWPX-XZQQPLIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

h-d-Pro-phe-arg-pna 2 hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 2
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 3
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride
Reactant of Route 6
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride

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